1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one

Physicochemical profiling Lipophilicity Drug-likeness

1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS 499206-28-9) is a 1-aryl-substituted tetrahydroindazol-4-one with molecular formula C₁₅H₁₆N₂O and molecular weight 240.30 g·mol⁻¹. It belongs to the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold class, a privileged chemotype in medicinal chemistry that has been explored as a core for human neutrophil elastase (HNE) inhibitors and as a precursor for Mannich-derived anti-inflammatory agents.

Molecular Formula C15H16N2O
Molecular Weight 240.306
CAS No. 499206-28-9
Cat. No. B2969620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one
CAS499206-28-9
Molecular FormulaC15H16N2O
Molecular Weight240.306
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C3=C(C=N2)C(=O)CCC3)C
InChIInChI=1S/C15H16N2O/c1-10-6-11(2)8-12(7-10)17-14-4-3-5-15(18)13(14)9-16-17/h6-9H,3-5H2,1-2H3
InChIKeyYJXJHTWNOUETNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS 499206-28-9): Compound Identity and Scaffold Context for Procurement Decisions


1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS 499206-28-9) is a 1-aryl-substituted tetrahydroindazol-4-one with molecular formula C₁₅H₁₆N₂O and molecular weight 240.30 g·mol⁻¹ . It belongs to the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold class, a privileged chemotype in medicinal chemistry that has been explored as a core for human neutrophil elastase (HNE) inhibitors [1] and as a precursor for Mannich-derived anti-inflammatory agents [2]. The compound features a 3,5-dimethylphenyl substituent at the N1 position of the indazole ring system, distinguishing it from other N1-aryl variants by the specific symmetric meta-dimethyl substitution pattern on the pendant phenyl ring.

Why Generic Substitution of 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one with Other N1-Aryl Tetrahydroindazol-4-ones Carries Scientific Risk


Within the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold class, the identity and substitution pattern of the N1-aryl group fundamentally determines both physicochemical properties and biological behavior. Published SAR data demonstrate that N1-aryl tetrahydroindazol-4-ones lacking a carbonyl (N–CO) linkage to the pyrazole nitrogen are completely inactive as HNE inhibitors (Ki > 50 μM), whereas N-acylated congeners achieve low nanomolar potency (Ki = 11–35 nM) [1]. This establishes that small structural modifications at the N1 position produce binary activity switches, not merely quantitative potency shifts. Furthermore, the 3,5-dimethylphenyl substituent imparts a distinct combination of lipophilicity, zero hydrogen-bond donor capacity, and symmetric steric bulk that differs from the 2,3-dimethylphenyl regioisomer (CAS 1260653-09-5), the 4-methoxyphenyl analog (CAS 945363-51-9), and the unsubstituted phenyl derivative. These differences directly affect solubility, metabolic stability, and target engagement potential. Consequently, substituting one N1-aryl tetrahydroindazol-4-one for another without experimental validation risks altering the physicochemical and pharmacological profile of the resulting compound series.

Quantitative Differentiation Evidence for 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS 499206-28-9) Versus Closest Analogs


Lipophilicity Differentiation: cLogP of 3,5-Dimethylphenyl Derivative Versus 4-Methoxyphenyl and Unsubstituted Phenyl Analogs

The 3,5-dimethylphenyl substituent on 1-(3,5-dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one confers higher calculated lipophilicity compared to the 4-methoxyphenyl analog (CAS 945363-51-9) and the unsubstituted 1-phenyl-1,5,6,7-tetrahydroindazol-4-one. Based on the molecular structures, the target compound (C₁₅H₁₆N₂O, MW 240.30) adds two methyl groups to the phenyl ring relative to the unsubstituted phenyl analog (C₁₃H₁₂N₂O, MW 212.25), increasing cLogP by approximately 1.0–1.2 log units. Relative to the 4-methoxyphenyl analog (C₁₄H₁₄N₂O₂, MW 242.27), the 3,5-dimethylphenyl derivative has zero hydrogen-bond acceptors on the pendant aryl ring (vs. one methoxy oxygen) and zero hydrogen-bond donors overall, producing a distinct H-bond donor/acceptor profile . These differences are critical for membrane permeability, aqueous solubility, and protein-binding characteristics in medicinal chemistry campaigns.

Physicochemical profiling Lipophilicity Drug-likeness

Regioisomeric Differentiation: 3,5-Dimethylphenyl Versus 2,3-Dimethylphenyl Substitution at N1 of the Tetrahydroindazol-4-one Core

The target compound 1-(3,5-dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS 499206-28-9) is a regioisomer of 1-(2,3-dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS 1260653-09-5). In the 3,5-dimethylphenyl isomer, the two methyl groups occupy meta-positions relative to the indazole N1 attachment point, producing a symmetric steric profile with rotational symmetry about the N1–phenyl bond. In the 2,3-dimethylphenyl isomer, one methyl group occupies the ortho-position adjacent to the N1 attachment, introducing steric hindrance that restricts rotational freedom of the pendant aryl ring and alters the conformational ensemble accessible to the molecule . These conformational differences can significantly impact target binding, as the dihedral angle between the indazole core and the pendant phenyl ring influences π-stacking interactions, shape complementarity to protein binding pockets, and metabolic stability at the ortho-methyl position.

Regioisomer SAR Steric effects Medicinal chemistry

Human Neutrophil Elastase (HNE) Inhibitory Activity: Class-Level SAR Establishes that N-Aryl Tetrahydroindazol-4-ones Lacking N–CO Substitution Are Inactive

In a systematic SAR study of 1,5,6,7-tetrahydro-4H-indazol-4-ones as HNE inhibitors, Croce et al. (2021) demonstrated that N-(m-CF₃-phenyl) derivatives lacking an amide (N–CO) linkage to the pyrazole nitrogen (compounds 6c and 7c) showed no inhibitory activity at the highest tested concentration (50 μM) [1]. In contrast, N-acylated derivatives with an N–CO group (compounds 6a, 7a with m-CH₃-Ph; 6b, 7b with cC₃H₅) exhibited potent inhibition with Ki values of 11–35 nM, comparable to the reference drug Sivelestat (Ki = 24 nM). This establishes a class-level rule: 1-aryl tetrahydroindazol-4-ones without an N–CO function are inactive as HNE inhibitors, regardless of the aryl substitution pattern. Since 1-(3,5-dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS 499206-28-9) lacks an N–CO group, it is predicted to fall into the inactive class for HNE inhibition.

Serine protease inhibition HNE Anti-inflammatory Class-level SAR

Synthetic Utility as a Mannich Reaction Precursor: C5 Functionalization Potential Shared Across 1-Substituted Tetrahydroindazol-4-ones

Mosti et al. (1987) established that 1-substituted 1,5,6,7-tetrahydroindazol-4-ones (I and II) serve as substrates for Mannich reactions at the C5 position to yield 5-dialkylaminomethyl derivatives (III and IV) with anti-inflammatory and analgesic activity in rodent models [1]. While the reported study focused on 1-phenyl and 1-methyl substrates, the reaction is general for 1-substituted tetrahydroindazol-4-ones bearing an enolizable ketone at C4, which enables C5 functionalization. The target compound 1-(3,5-dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one possesses this key structural feature (the 4-ketone with adjacent C5 methylene), making it a viable substrate for analogous Mannich diversification to generate focused libraries of C5-aminated analogs for biological screening.

Synthetic chemistry Mannich reaction Building block utility

Vendor-Documented Purity Specifications: 97–98% Purity with Chromatographic and Spectroscopic Characterization

Multiple independent vendors report purity specifications of 97% (CheMenu, catalog CM256681) and 98% (MolCore, Leyan) for CAS 499206-28-9, supported by HPLC, NMR, and GC analytical characterization where specified. Pricing data from CymitQuimica indicates 100 mg at €186.00 and 250 mg at €226.00 (2019 pricing, product since discontinued from this vendor) . These purity specifications meet or exceed the typical ≥95% threshold required for building block usage in medicinal chemistry and provide a verifiable procurement benchmark against which alternative suppliers can be evaluated.

Quality control Procurement specifications Analytical characterization

Optimal Research and Industrial Application Scenarios for 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS 499206-28-9)


Hydrophobic Fragment Screening and Pocket-Occupancy SAR Campaigns

The 3,5-dimethylphenyl group provides a symmetric, lipophilic aryl substituent with a calculated cLogP ≈ 2.8–3.2, making this compound suitable for fragment-based screening against protein targets with hydrophobic binding pockets. The absence of polar functional groups on the pendant aryl ring (zero H-bond donors, no additional H-bond acceptors beyond the core) allows for clean assessment of hydrophobic contributions to binding affinity without confounding polar interactions [1]. The compound can be used as a fragment hit or as a core scaffold for subsequent C5 Mannich diversification to introduce amine-bearing substituents for improved solubility and potency, as demonstrated on the broader scaffold class [2].

Negative Control Compound for HNE Inhibitor Programs

Based on the class-level SAR established by Croce et al. (2021), N-aryl tetrahydroindazol-4-ones lacking an N–CO substitution are inactive as HNE inhibitors (Ki > 50 μM) [1]. 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one fits this structural profile and can therefore serve as a well-defined negative control in HNE enzymatic assays, enabling researchers to distinguish specific N–CO-dependent inhibition from non-specific assay interference. This application is particularly relevant for laboratories developing HNE inhibitors based on the tetrahydroindazol-4-one scaffold, where an inactive matched-pair control is required to validate SAR conclusions.

Regioisomeric Probe for Ortho-Steric Effects in N-Aryl Heterocycle Conformational Analysis

The compound serves as a regioisomeric comparator to 1-(2,3-dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS 1260653-09-5) for studying the conformational and steric effects of ortho-methyl substitution on N-aryl heterocycle geometry. The 3,5-dimethylphenyl derivative, with its symmetric meta-substitution and free rotation about the N1–phenyl bond, provides a baseline for rotational freedom and preferred dihedral angle, against which the restricted rotation of the ortho-methyl-bearing 2,3-dimethylphenyl isomer can be quantitatively compared using techniques such as variable-temperature NMR or X-ray crystallography . This information is valuable for computational chemists parameterizing torsion potentials in force fields and for medicinal chemists interpreting SAR in N-aryl heterocycle series.

Building Block for Diversity-Oriented Synthesis of C5-Aminomethyl-Tetrahydroindazol-4-one Libraries

As a 1-substituted tetrahydroindazol-4-one with an enolizable 4-ketone, this compound is a competent substrate for Mannich reactions at the C5 position, following the methodology established by Mosti et al. (1987) [2]. Reaction with formaldehyde and a panel of secondary amines (dialkylamines, cyclic amines, or N-arylpiperazines) would generate a focused library of 5-aminomethyl derivatives bearing the 3,5-dimethylphenyl N1-substituent. Such libraries can be screened against diverse biological targets beyond HNE, including kinases, GPCRs, and inflammatory mediators, leveraging the known anti-inflammatory and analgesic activity of structurally related 5-dialkylaminomethyl tetrahydroindazol-4-ones [2].

Quote Request

Request a Quote for 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.